3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is an Fmoc-protected amino acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and an Fmoc-protected amine at position 3. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS). This compound enables the incorporation of pyridine moieties into peptides, which can influence conformational rigidity, aromatic interactions (e.g., π-π stacking), and biological activity .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4.ClH/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNMZLGYFHVSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Mode of Action
As an amino acid derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage.
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, an amino functional group, and a pyridine moiety. These characteristics contribute to its potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C25H23ClN2O4
- Molecular Weight : 452.91 g/mol
- CAS Number : 507472-28-8
- Structural Features : The presence of the Fmoc group serves as a protecting group for the amino functionality, facilitating selective reactions in synthetic pathways.
Biological Activity Overview
The biological activity of this compound is influenced by its structural components:
- Pyridine Moiety : Compounds containing pyridine rings are often recognized for their ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme functions or act as inhibitors in biochemical pathways .
- Fmoc Group : The Fmoc group is commonly used in peptide synthesis and can enhance the stability and solubility of compounds, potentially increasing their bioavailability.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound:
- Enzyme Inhibition : Compounds with similar structures have shown significant inhibition rates against various enzymes. For instance, derivatives demonstrated inhibition rates ranging from 31% to 97% against specific targets such as COL1A1, indicating that modifications to the pyridine or carboxylic acid groups can enhance activity .
- Binding Affinity Studies : Techniques like surface plasmon resonance and molecular docking have been suggested to assess the binding affinity of this compound to biological targets. These studies could elucidate its mechanism of action and inform therapeutic applications.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications to the core structure can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased solubility and bioavailability |
| Alteration of carboxylic acid position | Enhanced enzyme inhibition rates |
| Substitution on the pyridine ring | Variation in binding affinity to targets |
Case Studies
- Alzheimer's Disease Research : A study synthesized several fluorenyl derivatives, including those similar to our compound, which were evaluated for their potential neuroprotective properties. The findings suggested that structural modifications could lead to improved efficacy against neurodegenerative diseases .
- Anti-Fibrotic Activity : Research on related compounds indicated promising anti-fibrotic effects, with some derivatives showing up to 81% inhibition in specific cellular models. This suggests that similar compounds may hold therapeutic potential in treating fibrosis-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, such as Fmoc protection, heterocyclic cores, or carboxylic acid functionalities. Their differences in ring systems, substituent positions, and molecular properties are critical for tailored applications.
Structural and Functional Comparisons
*Estimated based on structural analogy to and .
Key Comparative Insights
Heterocyclic Core Differences: The pyridine core in the target compound is aromatic and planar, favoring rigid peptide backbones and π-π interactions. In contrast, the piperidine analog (CAS 368866-09-5) introduces a saturated six-membered ring, enhancing conformational flexibility .
Substituent Positioning :
- The Fmoc-amine at position 3 in the target compound vs. position 4 in the piperidine analog alters steric hindrance and spatial orientation during peptide coupling .
Functional Group Variations :
- The pyrrolidine derivative (CAS 2760464-21-7) includes a pentenyloxycarbonyl group, enabling click chemistry modifications (e.g., thiol-ene reactions) .
- The thiazole -containing compound () introduces sulfur, which may enhance metal-binding or redox activity .
Solubility and Stability: Hydrochloride salts (target and piperidine analog) improve aqueous solubility, critical for SPPS. Non-salt forms (e.g., pyridazine derivative) may require organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
